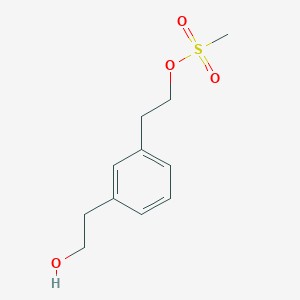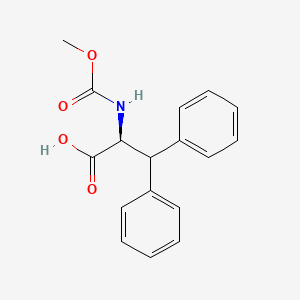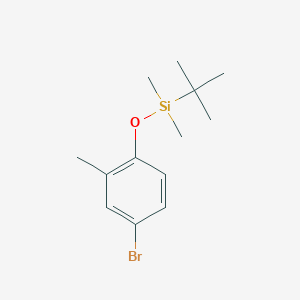
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom and a t-butyldimethylsilyloxy group attached to a toluene ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective nature of the t-butyldimethylsilyloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane typically involves the protection of a hydroxyl group using t-butyldimethylsilyl chloride in the presence of a base, followed by bromination of the aromatic ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and bromination reactions. The use of automated synthesis equipment and high-purity reagents ensures consistency and scalability in industrial settings .
化学反应分析
Types of Reactions
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Desilylation Reactions: The t-butyldimethylsilyloxy group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable base.
Desilylation: TBAF in THF is commonly used to remove the t-butyldimethylsilyloxy group.
Major Products Formed
Substitution: The major products depend on the nucleophile used, resulting in compounds like 2-(t-Butyldimethylsilyloxy)-5-aminotoluene or 2-(t-Butyldimethylsilyloxy)-5-thiotoluene.
Desilylation: The removal of the t-butyldimethylsilyloxy group yields 5-bromotoluene.
科学研究应用
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials.
Biological Studies: It is employed in the synthesis of biologically active molecules and as a protective group in the synthesis of sensitive compounds.
作用机制
The mechanism of action of (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a protected bromotoluene derivative. The t-butyldimethylsilyloxy group protects the hydroxyl functionality during reactions, allowing selective bromination and subsequent functionalization. The bromine atom can be substituted by various nucleophiles, enabling the synthesis of diverse derivatives .
相似化合物的比较
Similar Compounds
2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene: Similar in structure but with a naphthalene ring instead of toluene.
2-(t-Butyldimethylsilyloxy)-4-bromoanisole: Features a methoxy group on the aromatic ring.
Uniqueness
(4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane is unique due to its specific substitution pattern on the toluene ring, which provides distinct reactivity and selectivity in synthetic applications. The presence of both the t-butyldimethylsilyloxy group and the bromine atom allows for versatile functionalization strategies .
属性
分子式 |
C13H21BrOSi |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
(4-bromo-2-methylphenoxy)-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,1-6H3 |
InChI 键 |
QLOXEPNLFPISMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
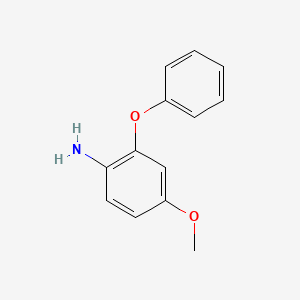
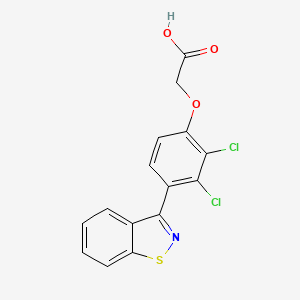
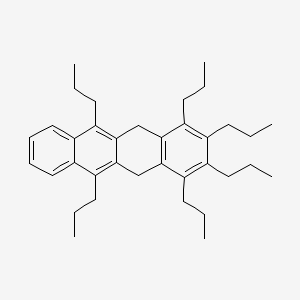
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B8493229.png)

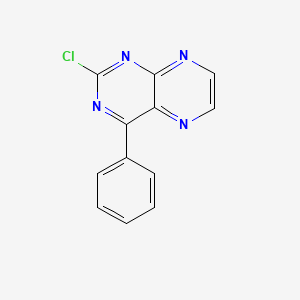

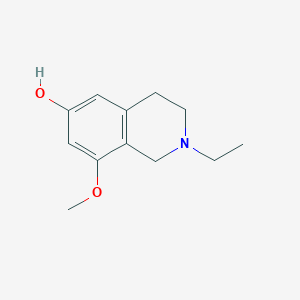
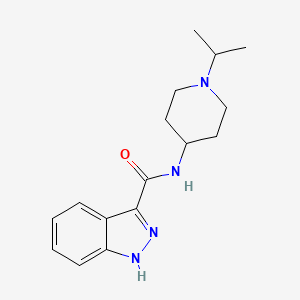

![N-[2-(3-chloro-4-fluorophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8493296.png)

